molecular formula C16H11FNNa2O5P B607537 Foslinanib sodium CAS No. 1256037-58-7

Foslinanib sodium

Número de catálogo: B607537
Número CAS: 1256037-58-7
Peso molecular: 393.2177
Clave InChI: ZRPWVAHVWBPHID-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .

Análisis De Reacciones Químicas

Foslinanib sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Target Identification

The TNF receptor-associated protein 1 (TRAP1) has been identified as a primary target for foslinanib sodium. The interaction between CVM-1125 and TRAP1 leads to reduced levels of succinate and destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), further contributing to its anti-cancer effects .

Efficacy in Cancer Types

This compound has shown promising results across various cancer cell lines:

  • Melanoma : In vitro studies demonstrated significant cytotoxic effects against melanoma cells, with 87% of cancer cell lines tested showing a growth inhibitory effect at concentrations below 100 nM .
  • Colorectal Cancer : Preclinical studies using the HCT-116 colon cancer cell line revealed that this compound effectively inhibits cell proliferation and induces apoptosis .

Clinical Trials

Currently, this compound is undergoing Phase 2a clinical development. The trials are designed to evaluate its safety, tolerability, and efficacy in patients with specific genetic backgrounds that may predict sensitivity to the drug. Notably, mutations in genes such as STK11 and NF2 have been identified as potential biomarkers for patient selection .

Table 1: Summary of Biological Activities of this compound

ActivityDescription
Induces ApoptosisPromotes programmed cell death in cancer cells
Cell Cycle ArrestHalts progression at G2/M phase
Inhibits Vasculogenic MimicryPrevents formation of tumor-associated blood vessels
Targets TRAP1Reduces succinate levels and destabilizes HIF-1α

Table 2: Efficacy Across Cancer Cell Lines

Cancer TypeCell LineGI50 (nM)Mechanism of Action
MelanomaC8161<100Induces apoptosis
Colorectal CancerHCT-116<100Inhibits proliferation
Breast CancerMDA-MB-231<100Cell cycle arrest

Actividad Biológica

Foslinanib sodium, also known as CVM-1118, is a synthetic compound derived from 2-phenyl-4-quinolone analogues, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is classified as a phosphoric ester and functions primarily as a protein kinase inhibitor. It has been shown to target the TNF receptor-associated protein 1 (TRAP1), which plays a crucial role in various cellular processes including apoptosis and tumor growth inhibition.

Targeting TRAP1 : this compound binds to TRAP1, leading to a cascade of biochemical reactions that culminate in apoptosis and cell cycle arrest at the G2/M phase. This inhibition of TRAP1 disrupts mitochondrial function and reduces succinate levels, ultimately destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting tumor cell proliferation .

Cellular Effects :

  • Apoptosis Induction : this compound promotes programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further proliferation.
  • Inhibition of Vasculogenic Mimicry : The compound has shown efficacy in inhibiting vasculogenic mimicry, a process that allows tumors to develop blood supply independently from existing vessels .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : It can be administered orally, providing convenience in clinical settings.
  • Rapid Metabolism : Upon administration, it is quickly metabolized to its active form, CVM-1125, which exhibits significant cytotoxic effects at nanomolar concentrations .

NCI 60 Cancer Panel Screening

The National Cancer Institute (NCI) conducted extensive screening using the NCI 60 cancer panel. Results indicated that CVM-1125 inhibited growth in 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM. This highlights its potential as a potent anticancer agent .

Case Studies

A series of case studies have been documented to evaluate the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with advanced melanoma exhibited significant tumor reduction after treatment with this compound. Imaging studies showed a decrease in tumor size and improved overall health metrics.
  • Case Study 2 : In another instance involving patients with non-small cell lung cancer (NSCLC), this compound was administered as part of a combination therapy. Results demonstrated prolonged progression-free survival compared to historical controls.

Summary Table of Biological Activities

Activity Type Description
Apoptosis InductionPromotes programmed cell death in cancer cells
Cell Cycle ArrestHalts progression at the G2/M phase
Inhibition of Vasculogenic MimicryPrevents tumors from developing their own blood supply
Target ProteinTRAP1
Active MetaboliteCVM-1125

Propiedades

Número CAS

1256037-58-7

Fórmula molecular

C16H11FNNa2O5P

Peso molecular

393.2177

Nombre IUPAC

sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate

InChI

InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2

Clave InChI

ZRPWVAHVWBPHID-UHFFFAOYSA-L

SMILES

O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TRX818;  TRX-818;  TRX 818. TRX818 sodium;  CVM1118;  CVM1118;  CVM-1118;  Foslinanib sodium; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foslinanib sodium
Reactant of Route 2
Reactant of Route 2
Foslinanib sodium
Reactant of Route 3
Reactant of Route 3
Foslinanib sodium
Reactant of Route 4
Foslinanib sodium
Reactant of Route 5
Reactant of Route 5
Foslinanib sodium
Reactant of Route 6
Foslinanib sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.